![molecular formula C21H22F3N3O2S B2966189 (2-((Tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone CAS No. 2034388-97-9](/img/structure/B2966189.png)
(2-((Tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
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Overview
Description
(2-((Tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22F3N3O2S and its molecular weight is 437.48. The purity is usually 95%.
BenchChem offers high-quality (2-((Tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((Tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research involving chemical compounds with complex structures like the one mentioned often focuses on synthesis and characterization. For instance, studies on similar compounds have detailed the synthetic routes, structural elucidation through spectroscopic techniques, and crystallography (Karthik et al., 2021; Ghandi et al., 2016). These foundational studies are critical for understanding the properties and potential applications of the compounds.
Pharmacological Applications
Some compounds with similar structures have been explored for their pharmacological potentials, such as interactions with cannabinoid receptors, which may offer insights into the development of new therapeutic agents (Shim et al., 2002). This indicates potential research applications in drug development, particularly in understanding receptor-ligand interactions and designing receptor-specific drugs.
Antimicrobial Activity
Compounds with piperidine structures have been synthesized and evaluated for their in vitro antimicrobial activities, suggesting another avenue of research application for similar compounds. Studies have shown that certain derivatives exhibit significant activity against pathogenic bacterial and fungal strains, hinting at the potential for developing new antimicrobial agents (Mallesha et al., 2014).
Material Science and Catalysis
Research on related chemical structures has also extended into materials science and catalysis, focusing on the synthesis of novel materials with specific optical, thermal, and structural properties. These materials can be utilized in various applications, including sensors, electronics, and catalysis (Okimoto et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes involved in cell proliferation and apoptosis .
Mode of Action
It’s suggested that similar compounds may induce cell death by interacting with their targets, leading to the activation of apoptotic pathways .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell proliferation and apoptosis . These compounds can induce the cleavage of poly (ADP-ribose) polymerase 1 (PARP-1), activate the initiator enzyme of the apoptotic cascade caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA) .
Result of Action
Similar compounds have been found to have antiproliferative effects and induce cell death .
properties
IUPAC Name |
[2-(thiolan-3-yloxy)pyridin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O2S/c22-21(23,24)16-2-1-3-17(13-16)26-7-9-27(10-8-26)20(28)15-4-6-25-19(12-15)29-18-5-11-30-14-18/h1-4,6,12-13,18H,5,7-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAAWYWWFCTWEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((Tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone |
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